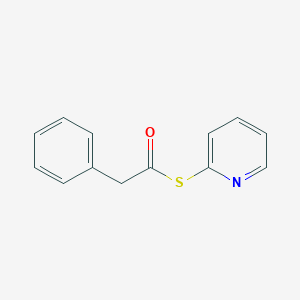
1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diethyl ester is a chemical compound with a complex structure that includes a pyrrolidine ring, carboxylic acid groups, and ester functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diethyl ester typically involves the esterification of 1,3-pyrrolidinedicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to their corresponding ethyl esters.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium for hydrolysis.
Major Products Formed
Oxidation: 1,3-Pyrrolidinedicarboxylic acid, 4-oxo-5-methyl-, diethyl ester.
Reduction: 1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diol.
Substitution: 1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diethyl ether.
Wissenschaftliche Forschungsanwendungen
1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diethyl ester involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, dimethyl ester: Similar structure but with methyl esters instead of ethyl esters.
1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diisopropyl ester: Similar structure but with isopropyl esters instead of ethyl esters.
1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, dibutyl ester: Similar structure but with butyl esters instead of ethyl esters.
Uniqueness
1,3-Pyrrolidinedicarboxylic acid, 4-hydroxy-5-methyl-, diethyl ester is unique due to its specific ester groups, which can influence its reactivity, solubility, and interaction with biological targets. The ethyl esters provide a balance between hydrophilicity and lipophilicity, making the compound versatile for various applications.
Eigenschaften
CAS-Nummer |
61334-22-3 |
|---|---|
Molekularformel |
C11H19NO5 |
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
diethyl 4-hydroxy-5-methylpyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C11H19NO5/c1-4-16-10(14)8-6-12(7(3)9(8)13)11(15)17-5-2/h7-9,13H,4-6H2,1-3H3 |
InChI-Schlüssel |
CRWDUWJLZAJOFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CN(C(C1O)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


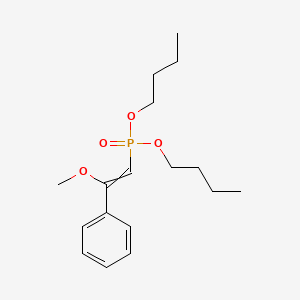
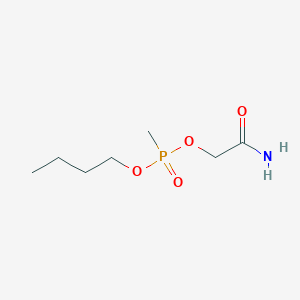
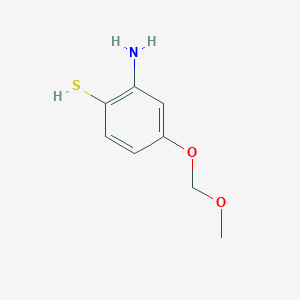
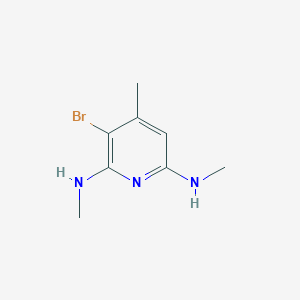


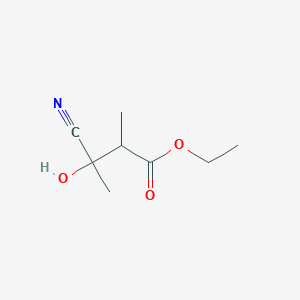
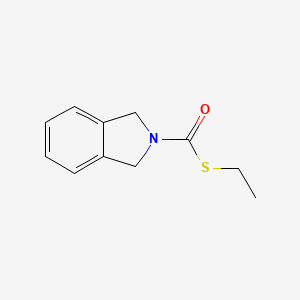
![2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide](/img/structure/B14591411.png)
![N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine](/img/structure/B14591418.png)
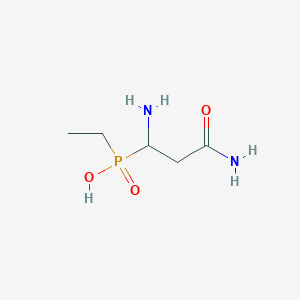
![1-Bromo-2-methylidenespiro[2.4]heptane](/img/structure/B14591434.png)
